molecular formula C22H21NO3 B2726298 N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide CAS No. 923244-28-4

N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide

Cat. No.: B2726298
CAS No.: 923244-28-4
M. Wt: 347.414
InChI Key: ZHPWDEJALFGZQF-UHFFFAOYSA-N
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Description

N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of chromene derivatives Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Scientific Research Applications

N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide has several scientific research applications:

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide are not fully understood yet. It is known that chromone derivatives, which this compound is a part of, have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Cellular Effects

The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have antimicrobial activity .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that chromone derivatives can act as Michael acceptors, with the chromone system behaving as such .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide typically involves a multi-step process. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to form the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized chromene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
  • N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide

Uniqueness

Compared to similar compounds, N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide stands out due to its unique structural features and diverse biological activities. Its cyclohexanecarboxamide moiety enhances its lipophilicity, allowing better penetration of cell membranes . Additionally, the presence of the chromene ring contributes to its antioxidant and antimicrobial properties .

Properties

IUPAC Name

N-(4-oxo-2-phenylchromen-6-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)23-22(25)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPWDEJALFGZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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